Ethanediamide, N-heptyl-N'-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-
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Overview
Description
Ethanediamide, N-heptyl-N’-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)- is a complex organic compound with the molecular formula C24-H38-N4-O6-S and a molecular weight of 510.72 This compound is known for its unique structural features, which include a heptyl chain, an ethanediamide core, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-heptyl-N’-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of Heptylamino Intermediate: The initial step involves the reaction of heptylamine with an appropriate acylating agent to form the heptylamino intermediate.
Coupling with Phenylsulfonyl Chloride: The heptylamino intermediate is then reacted with phenylsulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Final Coupling with Ethanediamide: The final step involves coupling the sulfonylated intermediate with ethanediamide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Large-scale production may also require the use of specialized equipment and purification techniques to ensure the compound meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-heptyl-N’-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.
Scientific Research Applications
Ethanediamide, N-heptyl-N’-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanediamide, N-heptyl-N’-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)-
- Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N-methyl-
Uniqueness
Ethanediamide, N-heptyl-N’-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)- is unique due to its specific structural features, such as the heptyl chain and the combination of functional groups
Properties
CAS No. |
81717-28-4 |
---|---|
Molecular Formula |
C24H38N4O6S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-heptyl-N'-[4-[[2-(heptylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C24H38N4O6S/c1-3-5-7-9-11-17-25-21(29)23(31)27-19-13-15-20(16-14-19)35(33,34)28-24(32)22(30)26-18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
InChI Key |
KXKKCNGMHDXBGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCCC |
Origin of Product |
United States |
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